molecular formula C10H18O B14600776 2,7-Dimethylocta-1,7-dien-3-OL CAS No. 60468-83-9

2,7-Dimethylocta-1,7-dien-3-OL

Cat. No.: B14600776
CAS No.: 60468-83-9
M. Wt: 154.25 g/mol
InChI Key: QPYOCFWCPIZOQV-UHFFFAOYSA-N
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Description

2,7-Dimethylocta-1,7-dien-3-OL (CAS: 598-07-2; EINECS: 209-915-1) is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and an average molecular mass of 154.253 g/mol. It is also known as α-Linalool, though distinct from the more common isomer linalool (3,7-dimethylocta-1,6-dien-3-ol) . Structurally, it features a hydroxyl group at the C3 position, conjugated double bonds at C1-C7, and methyl substituents at C2 and C5. This compound is notable for its role in flavor and fragrance industries, where its stereochemistry and functional groups contribute to its aromatic properties .

Properties

CAS No.

60468-83-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,7-dimethylocta-1,7-dien-3-ol

InChI

InChI=1S/C10H18O/c1-8(2)6-5-7-10(11)9(3)4/h10-11H,1,3,5-7H2,2,4H3

InChI Key

QPYOCFWCPIZOQV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCC(C(=C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Linalool can be synthesized through various methods, including the isomerization of geraniol and nerol. One common synthetic route involves the cyclization of myrcene followed by hydration to yield linalool .

Industrial Production Methods: Industrially, linalool is often extracted from essential oils of plants such as coriander, sweet orange, and lavender. The extraction process typically involves steam distillation, which separates the volatile components from the plant material .

Chemical Reactions Analysis

Types of Reactions: Linalool undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Linalool oxide

    Reduction: Tetrahydrolinalool

    Substitution: Linalyl acetate

Scientific Research Applications

Linalool has a wide range of applications in scientific research:

Mechanism of Action

Linalool exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Functional Group Variations

The following table summarizes key structural and functional differences between 2,7-dimethylocta-1,7-dien-3-OL and related terpenoids:

Compound Name Molecular Formula CAS Number Key Features Applications/Notes
This compound C₁₀H₁₈O 598-07-2 Conjugated dienes (C1-C7), hydroxyl at C3, methyl groups at C2 and C7 Fragrances, potential pheromone signaling
Linalool (3,7-dimethylocta-1,6-dien-3-ol) C₁₀H₁₈O 78-70-6 Isolated diene (C1-C6), hydroxyl at C3, methyl groups at C3 and C7 Key intermediate for vitamins A/E, perfumes, cosmetics
3,7-Dimethyl-7-octen-2-ol (Dihydromyrcenol) C₁₀H₂₀O 18479-58-8 Single double bond (C7-C8), hydroxyl at C2, methyl groups at C3 and C7 Perfumery (fresh, citrus-like aroma)
2-Methyl-6-methylene-octa-1,7-dien-3-OL C₁₀H₁₆O N/A Exocyclic methylene group at C6, hydroxyl at C3 Induced in irradiated groundnut; potential lipid enhancement
2,7-Dimethylocta-1,7-diene C₁₀H₁₈ 68227-97-8 Hydrocarbon analog (no hydroxyl group) Precursor in palladium-catalyzed syntheses

Physical and Chemical Properties

  • Boiling Points: this compound: Estimated >190°C (similar to linalool’s 198°C) . Dihydromyrcenol: 190°C (estimated) .
  • Water Solubility: this compound: Likely lower than dihydromyrcenol (252 mg/L at 25°C) due to increased hydrophobicity from conjugated dienes .
  • Partition Coefficient (log Kow): Dihydromyrcenol: 3.47 (indicative of moderate lipophilicity) .

Research Findings and Key Observations

Structural Isomerism : The position of double bonds and hydroxyl groups significantly impacts reactivity and applications. For example, linalool’s isolated diene system (C1-C6) vs. This compound’s conjugated system (C1-C7) alters oxidation susceptibility and fragrance longevity .

Biosynthetic Pathways: Gamma irradiation induces structural analogs like 2-methyl-6-methylene-octa-1,7-dien-3-OL in plants, suggesting environmental stressors can modify terpenoid profiles .

Industrial Synthesis : Palladium-catalyzed hydrodimerization of isoprene to 2,7-dimethylocta-1,7-diene demonstrates the compound’s utility as a scaffold for further functionalization .

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